12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
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Overview
Description
The compound 12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a methoxyphenyl group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a nucleophilic substitution reaction.
Coupling Reaction: The functionalized piperazine is then coupled with a butyl chain containing a ketone group.
Cyclization: The final step involves cyclization to form the tricyclic structure with the thia and tetraaza rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine derivatives.
Scientific Research Applications
12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions such as hypertension and benign prostatic hyperplasia.
Biochemistry: Its binding affinity and pharmacokinetic profile are analyzed using in silico docking and molecular dynamics simulations.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and the lower urinary tract . The binding of the compound to these receptors can either activate or block their function, leading to therapeutic effects in conditions like hypertension and neurodegenerative diseases .
Comparison with Similar Compounds
12-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one: can be compared with other alpha1-adrenergic receptor antagonists such as:
Trazodone: Known for its antidepressant properties.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
Properties
Molecular Formula |
C23H26N6O3S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
12-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H26N6O3S/c1-26-22(31)21-17(10-15-33-21)29-19(24-25-23(26)29)8-5-9-20(30)28-13-11-27(12-14-28)16-6-3-4-7-18(16)32-2/h3-4,6-7,10,15H,5,8-9,11-14H2,1-2H3 |
InChI Key |
OYJKCPSSIPNYME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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